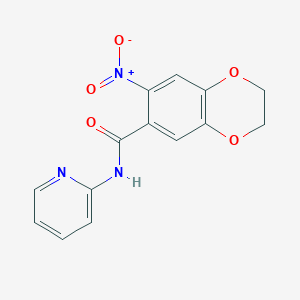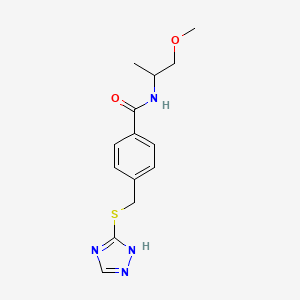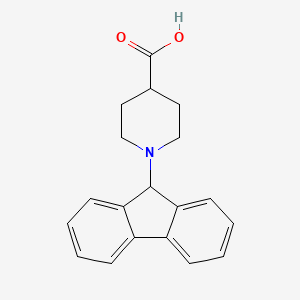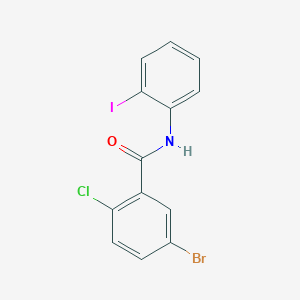![molecular formula C16H12BrClN2O5 B7452783 [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452783.png)
[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for a range of diseases. In
Mechanism of Action
The mechanism of action of [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate are currently being studied. Some studies have shown that this compound may have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have potential as a diagnostic tool for certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate in lab experiments is its potential as a therapeutic agent for a range of diseases. In addition, this compound has been shown to have potential as a diagnostic tool for certain diseases. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate. One potential direction is the further study of its potential as a therapeutic agent for a range of diseases. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential as a diagnostic tool for certain diseases, and further research is needed to explore this potential application.
Conclusion
In conclusion, [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a chemical compound that has shown promise in a range of scientific research applications. This compound has potential as a therapeutic agent for a range of diseases, as well as a diagnostic tool for certain diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in scientific research.
Synthesis Methods
The synthesis of [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate involves a multi-step process. The first step involves the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine to form the hydrazide intermediate. The final step involves the reaction of the hydrazide intermediate with 4-chlorobenzoyl chloride to form the target compound.
Scientific Research Applications
The potential applications of [2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate in scientific research are numerous. This compound has been shown to have potential therapeutic applications for a range of diseases, including cancer, diabetes, and inflammation. In addition, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
[2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O5/c17-10-3-6-13(21)12(7-10)16(24)25-8-14(22)19-20-15(23)9-1-4-11(18)5-2-9/h1-7,21H,8H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWIGIMVIXENMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)COC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)

![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)
![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)


![[4-[5-(4-Chlorophenyl)triazol-1-yl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7452756.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[1-(4-imidazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7452764.png)
![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)